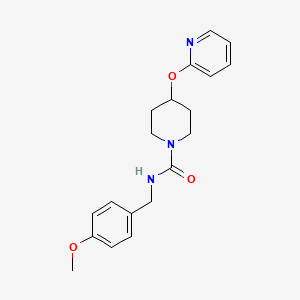

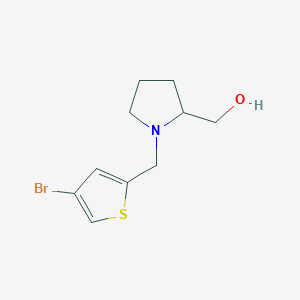

(1-((4-Bromothiophen-2-yl)methyl)pyrrolidin-2-yl)methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(1-((4-Bromothiophen-2-yl)methyl)pyrrolidin-2-yl)methanol” is a chemical compound with the CAS Number: 1248218-70-3 . It has a molecular weight of 246.17 . The IUPAC name for this compound is 1-[(4-bromo-2-thienyl)methyl]pyrrolidine .

Molecular Structure Analysis

The molecule is characterized by a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This saturated scaffold allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring, a phenomenon called “pseudorotation”, contributes to the increased three-dimensional (3D) coverage .Physical And Chemical Properties Analysis

The compound has a molecular weight of 246.17 .Aplicaciones Científicas De Investigación

Synthesis and Characterization

(1-((4-Bromothiophen-2-yl)methyl)pyrrolidin-2-yl)methanol's relevance in scientific research primarily emerges from its utility in synthesizing complex molecular structures and studying their properties. For example, in the synthesis of pyrrole-based electro-optic materials, derivatives similar to the mentioned compound have been utilized as building blocks for creating nonlinear optical/electro-optic materials with high transparency and nonlinear optical activity. These materials find applications in photonic devices due to their electro-optic properties. The study by Facchetti et al. (2003) describes the synthesis of heterocycle-based derivatives and their application in creating electro-optic materials, highlighting the role of such compounds in advancing materials science (Facchetti et al., 2003).

Molecular and Crystalline Structure Analysis

Another important application lies in the analysis of molecular and crystalline structures, where compounds like (1-((4-Bromothiophen-2-yl)methyl)pyrrolidin-2-yl)methanol serve as precursors or key components in the synthesis of structurally unique molecules. For instance, Percino et al. (2005) investigated the synthesis, characterization, and crystal structure of a compound formed from a condensation reaction involving similar moieties. This research provides insights into the molecular symmetry, intramolecular hydrogen bonding, and crystallization behavior, contributing valuable information to the field of crystallography and molecular design (Percino et al., 2005).

Catalysis and Reaction Mechanisms

The compound's structural elements also play a significant role in catalysis and understanding reaction mechanisms. Research in this area explores how such molecules can act as catalysts or substrates in chemical reactions, leading to the development of new synthetic methodologies and reaction pathways. Studies like the one by Nagashima et al. (2011) on the gas-phase alkylation of pyridine and phenol using alcohols over halide clusters of transition metals as solid acid catalysts illustrate the potential of using derivatives of (1-((4-Bromothiophen-2-yl)methyl)pyrrolidin-2-yl)methanol in catalysis. This research opens up new possibilities for the selective synthesis of methylated aromatic compounds, showcasing the versatility and applicability of such compounds in synthetic organic chemistry (Nagashima et al., 2011).

Mecanismo De Acción

Target of Action

The primary targets of (1-((4-Bromothiophen-2-yl)methyl)pyrrolidin-2-yl)methanolCompounds with a pyrrolidine ring, such as this one, are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .

Mode of Action

The exact mode of action of (1-((4-Bromothiophen-2-yl)methyl)pyrrolidin-2-yl)methanolThe pyrrolidine ring is known to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3d) coverage due to the non-planarity of the ring .

Biochemical Pathways

The specific biochemical pathways affected by (1-((4-Bromothiophen-2-yl)methyl)pyrrolidin-2-yl)methanolPyrrolidine-based compounds are known to interact with various biological targets, leading to diverse downstream effects .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of (1-((4-Bromothiophen-2-yl)methyl)pyrrolidin-2-yl)methanolThe introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

The molecular and cellular effects of (1-((4-Bromothiophen-2-yl)methyl)pyrrolidin-2-yl)methanolThe different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of (1-((4-Bromothiophen-2-yl)methyl)pyrrolidin-2-yl)methanolIt’s known that environmental factors can significantly impact the pharmacokinetics and pharmacodynamics of a compound .

Propiedades

IUPAC Name |

[1-[(4-bromothiophen-2-yl)methyl]pyrrolidin-2-yl]methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrNOS/c11-8-4-10(14-7-8)5-12-3-1-2-9(12)6-13/h4,7,9,13H,1-3,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAUOMTYWZWWZKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)CC2=CC(=CS2)Br)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-((4-Bromothiophen-2-yl)methyl)pyrrolidin-2-yl)methanol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(2-((3-chloro-4-methoxyphenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2778017.png)

![(E)-6-(3-chlorostyryl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2778023.png)

![N-(1,3-benzodioxol-5-yl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]nicotinamide](/img/structure/B2778025.png)

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-((7-methoxy-4-methylquinolin-2-yl)thio)ethanone](/img/structure/B2778030.png)

![3-(3-methoxyphenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide](/img/structure/B2778036.png)

![N-(4-methoxyphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2778039.png)